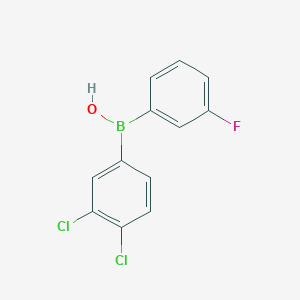

(3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3,4-Dichlorphenyl)(3-Fluorphenyl)borinsäure beinhaltet typischerweise die Reaktion von 3,4-Dichlorphenylboronsäure mit 3-Fluorphenylboronsäure unter spezifischen Bedingungen. Eine gängige Methode ist die Suzuki-Miyaura-Kupplungsreaktion, eine palladiumkatalysierte Kreuzkupplungsreaktion zwischen Arylhalogeniden und Boronsäuren. Diese Reaktion ist bekannt für ihre milden Bedingungen und hohe Effizienz.

Industrielle Produktionsmethoden

Die industrielle Produktion von (3,4-Dichlorphenyl)(3-Fluorphenyl)borinsäure kann groß angelegte Suzuki-Miyaura-Kupplungsreaktionen umfassen, bei denen fortschrittliche katalytische Systeme und optimierte Reaktionsbedingungen verwendet werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses weiter verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

(3,4-Dichlorphenyl)(3-Fluorphenyl)borinsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Borinsäureeinheit kann oxidiert werden, um Boronsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können die Borinsäure in Boranderivate umwandeln.

Substitution: Die aromatischen Ringe können elektrophile und nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Natriumperborat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Nitriermittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen verwendet.

Wissenschaftliche Forschungsanwendungen

(3,4-Dichlorphenyl)(3-Fluorphenyl)borinsäure hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von (3,4-Dichlorphenyl)(3-Fluorphenyl)borinsäure beruht auf seiner Fähigkeit, aufgrund des Vorhandenseins der Borinsäureeinheit an verschiedenen chemischen Reaktionen teilzunehmen. Diese Einheit kann stabile Komplexe mit Übergangsmetallen bilden und so katalytische Prozesse wie die Suzuki-Miyaura-Kupplungsreaktion erleichtern. Die beteiligten molekularen Ziele und Pfade umfassen die Bildung von Bor-Sauerstoff- und Bor-Kohlenstoff-Bindungen, die für die Reaktivität und die Anwendungen der Verbindung entscheidend sind.

Eigenschaften

CAS-Nummer |

872495-80-2 |

|---|---|

Molekularformel |

C12H8BCl2FO |

Molekulargewicht |

268.9 g/mol |

IUPAC-Name |

(3,4-dichlorophenyl)-(3-fluorophenyl)borinic acid |

InChI |

InChI=1S/C12H8BCl2FO/c14-11-5-4-9(7-12(11)15)13(17)8-2-1-3-10(16)6-8/h1-7,17H |

InChI-Schlüssel |

HQJBLWGDIRLTNF-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=CC=C1)F)(C2=CC(=C(C=C2)Cl)Cl)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid typically involves the reaction of 3,4-dichlorophenylboronic acid with 3-fluorophenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids. This reaction is known for its mild conditions and high efficiency .

Industrial Production Methods

Industrial production of (3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid undergoes various types of chemical reactions, including:

Oxidation: The borinic acid moiety can be oxidized to form boronic acid derivatives.

Reduction: Reduction reactions can convert the borinic acid to borane derivatives.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, borane complexes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3,4-Dichlorophenyl)(3-fluorophenyl)borinic acid involves its ability to participate in various chemical reactions due to the presence of the borinic acid moiety. This moiety can form stable complexes with transition metals, facilitating catalytic processes such as the Suzuki-Miyaura coupling reaction. The molecular targets and pathways involved include the formation of boron-oxygen and boron-carbon bonds, which are crucial for the compound’s reactivity and applications .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,4-Dichlorphenylboronsäure: Ähnlich in der Struktur, aber ohne die Fluorphenylgruppe.

3-Fluorphenylboronsäure: Enthält die Fluorphenylgruppe, aber ohne die Dichlorphenylgruppe.

3,5-Dichlorphenylboronsäure: Ähnlich in der Struktur, aber mit einem anderen Substitutionsschema am aromatischen Ring.

3-Chlor-4-fluorphenylboronsäure: Enthält sowohl Chlor- als auch Fluor-Substituenten, jedoch an verschiedenen Positionen.

Einzigartigkeit

(3,4-Dichlorphenyl)(3-Fluorphenyl)borinsäure ist aufgrund des Vorhandenseins sowohl von Dichlorphenyl- als auch Fluorphenylgruppen einzigartig, die ihr unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Dieses duale Substitutionsschema erhöht ihre Vielseitigkeit und Effektivität in verschiedenen chemischen Reaktionen, was sie zu einem wertvollen Reagenz in Forschung und Industrie macht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.